3-Benzyl-3-ethylazetidine: Structural Dynamics, Physicochemical Profiling, and Synthetic Methodologies
3-Benzyl-3-ethylazetidine: Structural Dynamics, Physicochemical Profiling, and Synthetic Methodologies
Executive Summary: The Strategic Value of 3,3-Disubstituted Azetidines
In contemporary medicinal chemistry, the push to escape "flatland" has driven a paradigm shift toward sp3 -enriched scaffolds. The incorporation of highly saturated, three-dimensional motifs correlates strongly with improved clinical success rates due to enhanced metabolic stability, increased aqueous solubility, and reduced off-target liabilities (such as hERG inhibition)[1].
Within this landscape, the azetidine ring—a strained, four-membered nitrogenous heterocycle—has emerged as a privileged bioisostere for morpholines, piperidines, and gem-dimethyl groups[2]. 3-Benzyl-3-ethylazetidine (often utilized as its hydrochloride salt, CAS: 91562-29-7) represents a highly versatile building block. The dual substitution at the C3 position effectively locks the conformation of the azetidine ring, providing a rigid vector for pharmacophore projection while sterically shielding the core from oxidative metabolism.
This technical guide provides an in-depth analysis of the physicochemical properties, structural dynamics, and field-proven synthetic methodologies for 3-benzyl-3-ethylazetidine, designed to empower drug development professionals with actionable, self-validating protocols.
Physicochemical Profiling & Structural Dynamics
The reactivity and pharmacological utility of 3-benzyl-3-ethylazetidine are dictated by the inherent ring strain of the azetidine core ( ∼26 kcal/mol) and the steric bulk of the 3,3-disubstitution[2]. The presence of the benzyl and ethyl groups at the C3 position creates a highly lipophilic pocket, while the secondary amine retains a pKa of approximately 10.4, ensuring it is predominantly protonated at physiological pH.
Table 1: Physicochemical Properties of 3-Benzyl-3-ethylazetidine
| Property | Value (Free Base) | Value (Hydrochloride Salt) |
| CAS Number | N/A | 91562-29-7[3] |
| Molecular Formula | C12H17N | C12H18ClN |
| Molecular Weight | 175.27 g/mol | 211.73 g/mol |
| Monoisotopic Mass | 175.1361 Da[3] | 211.1128 Da |
| Predicted XLogP3 | 2.5[3] | N/A |
| Collision Cross Section (CCS) | 139.5 Ų ( [M+H]+ )[3] | N/A |
| Physical Appearance | Colorless to pale yellow oil | White to off-white crystalline solid |
Data synthesized from PubChemLite and analytical consensus[3].
Mechanistic Synthesis & Retrosynthetic Analysis
The synthesis of 3,3-disubstituted azetidines historically relied on the condensation of amines with epichlorohydrin, a process often plagued by low yields, lengthy reaction times, and difficult purifications.
To achieve a scalable and high-yielding synthesis of 3-benzyl-3-ethylazetidine, a superior retrosynthetic approach relies on the one-pot double alkylation of a primary amine with a 1,3-bis-electrophile [4]. By starting from diethyl 2-benzyl-2-ethylmalonate, the carbon framework is established early. Reduction yields a 1,3-diol, which is activated in situ to a bis-triflate and immediately cyclized using a sterically hindered, cleavable amine (benzhydrylamine).
Caption: Retrosynthetic pathway for 3-benzyl-3-ethylazetidine via a one-pot bis-triflate displacement.
Experimental Protocols: Synthesis and Isolation
As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The following workflow integrates causality (why specific reagents are chosen) with analytical checkpoints to ensure synthetic integrity.
Phase 1: Preparation of 2-Benzyl-2-ethylpropane-1,3-diol
Causality: Establishing the C3 quaternary center prior to ring closure avoids the steric hindrance that typically prevents direct dialkylation of pre-formed azetidin-3-ones.
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Reaction Setup: Suspend Lithium Aluminum Hydride ( LiAlH4 , 2.5 equiv) in anhydrous THF at 0 °C under an inert argon atmosphere.
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Addition: Dropwise add a solution of diethyl 2-benzyl-2-ethylmalonate (1.0 equiv) in THF over 30 minutes to manage the exothermic reduction.
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Reflux & Quench: Warm the reaction to 65 °C for 4 hours. Cool to 0 °C and carefully quench using the Fieser method ( n mL H2O , n mL 15% NaOH , 3n mL H2O ) to precipitate granular aluminum salts.
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Validation Checkpoint: Filter the salts and concentrate the filtrate. TLC (KMnO4 stain): The product diol lacks a strong UV chromophore but will stain bright yellow against a purple background. 1H NMR ( CDCl3 ): Confirm the disappearance of the ethyl ester quartet/triplet and the appearance of a distinct 4H multiplet near 3.5 ppm corresponding to the primary alcohol protons.
Phase 2: One-Pot Bis-Triflate Formation and Azetidine Ring Closure
Causality: Trifluoromethanesulfonic anhydride ( Tf2O ) is selected over tosyl chloride because triflates are vastly superior leaving groups. This allows the intramolecular SN2 cyclization to outcompete unwanted E2 elimination pathways. Benzhydrylamine ( Ph2CHNH2 ) is utilized because its immense steric bulk prevents over-alkylation (quaternization of the newly formed azetidine)[4].
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Activation: Dissolve the diol (1.0 equiv) in anhydrous CH2Cl2 and cool to -78 °C. Add N,N-Diisopropylethylamine (DIPEA, 5.0 equiv). Dropwise add Tf2O (2.2 equiv). Stir for 30 minutes at -78 °C.
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Cyclization: Add benzhydrylamine (1.1 equiv) dropwise. Remove the cooling bath and allow the reaction to warm to room temperature, then heat to 40 °C for 12 hours.
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Workup: Quench with saturated aqueous NaHCO3 . Extract with CH2Cl2 , dry over Na2SO4 , and purify via silica gel chromatography (Hexanes/EtOAc).
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Validation Checkpoint: LC-MS: Confirm the presence of the intermediate 1-benzhydryl-3-benzyl-3-ethylazetidine with an [M+H]+ peak at m/z 342.2.
Phase 3: Global Deprotection and Salt Formation
Causality: The benzhydryl group is selectively cleaved via catalytic hydrogenolysis, leaving the benzyl group at the C3 position intact due to the steric shielding of the quaternary center and the differential reactivity of N-benzyl vs. C-benzyl bonds.
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Hydrogenolysis: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 equiv by weight). Purge the flask with H2 gas and stir vigorously under a hydrogen balloon at room temperature for 24 hours.
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Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield the free base as a pale oil.
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Salt Precipitation: Dissolve the free base in minimal diethyl ether. Dropwise add a 2.0 M solution of HCl in diethyl ether at 0 °C until precipitation ceases. Filter the resulting white solid and dry under high vacuum to afford 3-benzyl-3-ethylazetidine hydrochloride .
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Validation Checkpoint: 1H NMR ( DMSO−d6 ): The azetidine ring protons typically appear as two distinct multiplets (due to diastereotopic nature relative to the C3 substituents) between 3.8 and 4.2 ppm. The broad NH2+ signal will be visible near 9.0 ppm.
Applications in Medicinal Chemistry
The integration of 3-benzyl-3-ethylazetidine into a drug discovery pipeline offers several distinct advantages:
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Conformational Restriction: The rigid four-membered ring restricts the spatial arrangement of the benzyl and ethyl groups, reducing the entropic penalty upon target binding.
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Metabolic Shielding: The quaternary C3 center eliminates the possibility of oxidative metabolism at that position, a common liability in less substituted heterocycles.
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Basicity Tuning: The electronic influence of the C3 substituents subtly modulates the pKa of the azetidine nitrogen, allowing medicinal chemists to fine-tune the molecule's overall charge state for optimal membrane permeability and target engagement.
References
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[3] PubChemLite. 91562-29-7 (C12H17N). Université du Luxembourg. Available at:
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[1] The Journal of Organic Chemistry - ACS Publications. Rapid sp3-Enriched Scaffold Generation via a Selective Aziridine Amide Ring-Opening Reaction. Available at:
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[4] The Journal of Organic Chemistry - ACS Publications. A One-Pot Preparation of 1,3-Disubstituted Azetidines. Available at:
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[2] RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at:
